(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol
Overview
Description
(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol is a chiral compound with significant importance in organic chemistry. It is characterized by its specific stereochemistry, which is crucial for its reactivity and interaction with other molecules. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol typically involves the selective reduction of a precursor molecule, such as a benzyloxy-substituted epoxide or a protected diol. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction processes are often preferred due to their mild reaction conditions and high specificity .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Further reduction can lead to the formation of fully saturated alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction results in alcohols .
Scientific Research Applications
(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. Pathways involved may include enzymatic catalysis or receptor binding, depending on the application .
Comparison with Similar Compounds
- (2R,3R)-2,3-Butanediol
- (2S,3S)-2,3-Butanediol
- (2R,3S)-2,3-Butanediol (meso form)
Comparison: (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol is unique due to its benzyloxy substituent, which imparts different chemical properties compared to other butanetriols. This substituent can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct in its applications and behavior .
Properties
IUPAC Name |
(2R,3R)-3-phenylmethoxybutane-1,2,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZBCNOJHZTGA-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446452 | |
Record name | (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-52-2 | |
Record name | (2R,3R)-3-(Phenylmethoxy)-1,2,4-butanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84379-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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